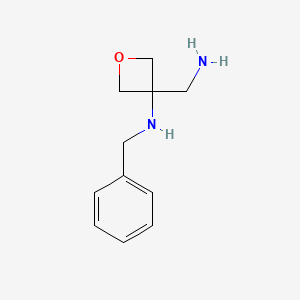

3-(aminomethyl)-N-benzyloxetan-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-(aminomethyl)-N-benzyloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-7-11(8-14-9-11)13-6-10-4-2-1-3-5-10/h1-5,13H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIWSWUJHJELRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725547 | |

| Record name | 3-(Aminomethyl)-N-benzyloxetan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021392-83-5 | |

| Record name | 3-(Aminomethyl)-N-benzyloxetan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 3-(aminomethyl)-N-benzyloxetan-3-amine

An In-depth Technical Guide to the Synthesis and Characterization of 3-(aminomethyl)-N-benzyloxetan-3-amine

Abstract

The oxetane ring is a highly sought-after motif in modern medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. This guide provides a comprehensive, field-proven protocol for the , a novel bifunctional scaffold. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying causality and rationale for key experimental choices. It is designed for researchers, medicinal chemists, and drug development professionals seeking to incorporate this versatile building block into their discovery programs. Every protocol herein is designed as a self-validating system, with integrated characterization checkpoints to ensure the integrity of the final compound.

Strategic Overview: The Value of the Oxetane Scaffold

The 3,3-disubstituted oxetane core offers a unique three-dimensional exit vector for chemical substituents, a feature highly prized in fragment-based drug discovery and lead optimization. Unlike its more flexible acyclic counterparts, the strained four-membered ring pre-organizes substituents into a defined region of chemical space. The title compound, this compound, is particularly valuable as it presents two distinct primary amines with differentiated steric and electronic properties, making it an ideal scaffold for parallel synthesis or the development of dual-binding ligands.

This guide will detail a robust and reproducible synthetic pathway, followed by a rigorous analytical workflow to confirm the structure, purity, and identity of the target molecule.

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is best approached through a multi-step sequence starting from a commercially available precursor. The chosen pathway prioritizes reaction efficiency, ease of purification, and the use of readily available reagents.

Synthetic Workflow Diagram

The overall synthetic strategy is depicted below, outlining the transformation from a protected amino alcohol to the final di-amine product.

Caption: A multi-step synthetic workflow for the target compound.

Detailed Step-by-Step Protocol

Step 1: Boc Protection of the Starting Material

-

Rationale: The initial step involves protecting the primary amine of the commercially available 3-amino-3-(hydroxymethyl)oxetane. The tert-butyloxycarbonyl (Boc) group is selected for its stability under the conditions of the subsequent steps and its straightforward removal under acidic conditions.

-

Procedure:

-

Dissolve 3-amino-3-(hydroxymethyl)oxetane (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.

-

Add sodium bicarbonate (NaHCO₃, 2.0 eq) and stir the reaction mixture vigorously at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected intermediate.

-

Step 2: Mesylation of the Primary Alcohol

-

Rationale: To convert the primary alcohol into a good leaving group for the subsequent nucleophilic substitution, it is activated as a mesylate. Methanesulfonyl chloride is a highly effective reagent for this transformation.

-

Procedure:

-

Dissolve the Boc-protected alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir the reaction at 0 °C for 2-4 hours.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution, separate the organic layer, and wash successively with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude mesylate, which is often used directly in the next step.

-

Step 3: Azide Displacement (Sₙ2 Reaction)

-

Rationale: The mesylate is displaced by an azide nucleophile in a classic Sₙ2 reaction. Sodium azide is an excellent and cost-effective source of the azide anion. This step sets the stage for the introduction of the second amino group.

-

Procedure:

-

Dissolve the crude mesylate (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 3.0 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

-

Monitor the reaction for the disappearance of the mesylate starting material.

-

After cooling to room temperature, dilute the mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers thoroughly with water to remove DMF, then with brine.

-

Dry over Na₂SO₄, filter, and concentrate to yield the azide intermediate.

-

Step 4: Staudinger Reduction of the Azide

-

Rationale: The Staudinger reduction is a mild and efficient method for converting an azide to a primary amine. It avoids the use of harsh reducing agents that could potentially affect the Boc protecting group or the oxetane ring.

-

Procedure:

-

Dissolve the azide intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise. Effervescence (N₂ gas) should be observed.

-

Stir the reaction at room temperature for 8-12 hours.

-

Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to remove triphenylphosphine oxide.

-

Step 5: N-Benzylation of the Primary Amine

-

Rationale: Reductive amination is a reliable method for the selective benzylation of the newly formed primary amine in the presence of the Boc-protected amine. The steric bulk of the Boc group disfavors its reaction.

-

Procedure:

-

Dissolve the amine from the previous step (1.0 eq) in methanol.

-

Add benzaldehyde (1.1 eq) and acetic acid (catalytic amount).

-

Stir for 1 hour to form the imine intermediate.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

-

Stir at room temperature for 12-18 hours.

-

Quench the reaction by adding aqueous NaHCO₃ solution.

-

Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by silica gel chromatography.

-

Step 6: Boc Deprotection

-

Rationale: The final step is the removal of the Boc protecting group under acidic conditions to unmask the second primary amine and yield the target compound.

-

Procedure:

-

Dissolve the N-benzylated intermediate in DCM.

-

Add a solution of hydrochloric acid in dioxane (4M, 5-10 eq) or trifluoroacetic acid (TFA, 10-20 eq).

-

Stir at room temperature for 1-3 hours.

-

Monitor by LC-MS until the starting material is fully consumed.

-

Concentrate the mixture under reduced pressure. If HCl was used, the product is obtained as the hydrochloride salt. If TFA was used, a salt exchange or neutralization may be necessary depending on the desired final form.

-

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach is mandatory.

Characterization Workflow

Caption: A logical workflow for the purification and characterization of the final product.

Expected Analytical Data

The following table summarizes the predicted data for this compound.

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Multiplets ~7.2-7.4 ppm (5H, Ar-H) | Protons of the benzyl aromatic ring. |

| Singlet ~3.8 ppm (2H, Ar-CH₂) | Methylene protons of the benzyl group. | |

| Doublets ~4.5-4.7 ppm (4H, -O-CH₂) | Diastereotopic protons of the oxetane ring. | |

| Singlet ~2.9 ppm (2H, -C-CH₂-NH₂) | Methylene protons of the aminomethyl group. | |

| Broad singlet (3H, NH & NH₂) | Exchangeable protons of the two amine groups. | |

| ¹³C NMR | Peaks ~127-138 ppm | Aromatic carbons of the benzyl group. |

| Peak ~78-80 ppm | Methylene carbons (-O-CH₂) of the oxetane ring. | |

| Peak ~58-60 ppm | Quaternary carbon of the oxetane ring. | |

| Peak ~52-54 ppm | Methylene carbon of the benzyl group (Ar-CH₂). | |

| Peak ~45-47 ppm | Methylene carbon of the aminomethyl group. | |

| Mass Spec (ESI+) | m/z = 193.13 [M+H]⁺ | Confirms the molecular weight (C₁₁H₁₆N₂O, MW = 192.26 g/mol ). |

| IR Spectroscopy | Broad peaks ~3300-3400 cm⁻¹ | N-H stretching of primary and secondary amines. |

| Peaks ~2850-3000 cm⁻¹ | C-H stretching (aliphatic and aromatic). | |

| Peak ~980 cm⁻¹ | Characteristic C-O-C stretching of the oxetane ring. |

Conclusion and Future Directions

This guide has outlined a detailed and reliable pathway for the synthesis of this compound, a valuable and versatile building block for drug discovery. By following the described experimental protocols and utilizing the comprehensive characterization workflow, researchers can confidently produce and validate this compound. The dual amine functionality, presented on a rigid and metabolically stable oxetane core, provides a unique starting point for the exploration of new chemical space and the development of next-generation therapeutics.

References

- Wuitschik, G., et al. (2008). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 47(24), 4512-4525. [Link]

- Burkhard, J. A., et al. (2010). The Oxetane Motif in Medicinal Chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

- Koppel, G. A. (1993). Boc-Protected Amines. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

- Gololobov, Y. G., & Zhmurova, I. N. (1983). The Staudinger Reaction: A Review. Tetrahedron, 39(23), 3923-3959. (Note: A direct link to the full text of this older review may not be available, but its principles are widely cited in modern organic chemistry textbooks).

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

The Physicochemical Compass: A Technical Guide to N-Benzyloxetan-3-amine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount challenge. The strategic incorporation of novel structural motifs is a key approach to achieving this goal. Among these, the N-benzyloxetan-3-amine scaffold has emerged as a valuable asset, offering a unique combination of three-dimensionality, polarity, and metabolic stability.[1][2] This in-depth technical guide provides a comprehensive exploration of the core physicochemical properties of N-benzyloxetan-3-amine derivatives, offering field-proven insights and detailed experimental methodologies for their characterization.

The Oxetane Advantage: Why N-Benzyloxetan-3-amine Derivatives Warrant Attention

The four-membered oxetane ring is not merely a passive component of a molecule; it actively modulates its physicochemical properties in ways that are highly advantageous for drug development.[3][4] Its incorporation, particularly in the form of N-benzyloxetan-3-amine, can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of the crucial amine functional group.[5][6] The oxetane ring is often employed as a bioisostere for gem-dimethyl or carbonyl groups, providing a means to enhance "drug-like" qualities and navigate intellectual property landscapes.[3][7]

The strategic placement of the oxetane moiety can have a profound and predictable impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6] This guide will delve into the key physicochemical parameters that are critically influenced by the N-benzyloxetan-3-amine scaffold: pKa, lipophilicity (LogP/LogD), aqueous solubility, and chemical stability.

Navigating Ionization: The pKa of N-Benzyloxetan-3-amine Derivatives

The ionization state of a drug molecule, dictated by its pKa, is a critical determinant of its absorption, distribution, and target engagement.[8] The amine functionality is the most common basic group found in drug molecules, and its protonation state at physiological pH is of paramount importance.[9]

The Inductive Effect of the Oxetane Ring

The oxygen atom within the oxetane ring exerts a strong electron-withdrawing inductive effect. When positioned adjacent to an amine, as in the N-benzyloxetan-3-amine core, this effect significantly reduces the basicity of the nitrogen atom.[5][6] This modulation of pKa is a powerful tool for medicinal chemists. For instance, placing an oxetane ring alpha to an amine can lower its pKa by approximately 2.7 units.[6] This can be instrumental in mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[6]

Experimental Determination of pKa

Accurate pKa determination is essential for understanding and predicting a compound's behavior.[8][10] While computational methods offer valuable initial estimates, experimental validation remains the gold standard.[8][10]

Table 1: Comparison of Experimental Methods for pKa Determination

| Method | Principle | Advantages | Disadvantages |

| Potentiometric Titration | A solution of the compound is titrated with a standard acid or base, and the pH is monitored with an electrode. The pKa is determined from the inflection point of the titration curve.[11][12] | Simple, low-cost, and well-established.[10][12] | Can be challenging for sparingly soluble compounds.[10] |

| UV-Visible Spectroscopy | The absorbance of a compound's solution is measured at various pH values. The pKa is determined from the sigmoidal curve of absorbance versus pH.[8] | Suitable for compounds with a chromophore that changes upon ionization. | Requires the compound to have a UV-Vis chromophore. |

| High-Performance Liquid Chromatography (HPLC) | The retention time of a compound on a reversed-phase column is measured at different mobile phase pH values. The pKa is determined from the inflection point of the retention time versus pH curve.[12] | Applicable to sparingly soluble compounds and mixtures. | Can be more complex to set up and interpret than other methods. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The chemical shifts of specific nuclei (e.g., ¹H, ¹³C) are monitored as a function of pH. The pKa is determined from the sigmoidal plot of chemical shift versus pH.[8] | Provides detailed information about the ionization of specific functional groups within a molecule.[8] | Requires higher concentrations of the compound and can be time-consuming. |

Detailed Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a standard procedure for determining the pKa of an N-benzyloxetan-3-amine derivative using potentiometric titration.

Materials:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)[11]

-

The N-benzyloxetan-3-amine derivative of interest

-

High-purity water

-

Nitrogen gas supply

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]

-

Sample Preparation: Accurately weigh a sufficient amount of the N-benzyloxetan-3-amine derivative to prepare a solution of at least 10⁻⁴ M.[11] Dissolve the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds). Add 0.15 M KCl to maintain constant ionic strength.[11]

-

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[11]

-

Titration: Place the titration vessel on the magnetic stirrer and immerse the pH electrode.

-

For an amine (a base), titrate with the standardized 0.1 M HCl solution.

-

Add the titrant in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).[12]

Diagram 1: Experimental Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: Balancing Water and Fat Affinity with LogP and LogD

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical factor influencing membrane permeability, plasma protein binding, and metabolic clearance.[13] It is commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).[13][14]

The Impact of the Oxetane Ring on Lipophilicity

The incorporation of an oxetane ring, a polar motif, generally leads to a decrease in lipophilicity compared to its non-polar bioisosteres like the gem-dimethyl group.[6] This reduction in LogP or LogD can be advantageous for improving a compound's overall drug-like properties, including reducing off-target toxicity.[6] For N-benzyloxetan-3-amine derivatives, the interplay between the lipophilic benzyl group and the polar oxetane-amine core will determine the overall lipophilicity.

Experimental Determination of LogP and LogD

The "shake-flask" method is the traditional and often most accurate way to determine LogP, while chromatographic methods offer a higher-throughput alternative.[14][15]

Table 2: Comparison of Experimental Methods for LogP/LogD Determination

| Method | Principle | Advantages | Disadvantages |

| Shake-Flask Method | The compound is partitioned between n-octanol and water (or a buffer for LogD). The concentrations in each phase are measured after equilibrium is reached.[14] | Considered the "gold standard" for accuracy.[14] | Time-consuming, requires a relatively large amount of pure compound, and can be challenging for compounds with very high or low LogP values. |

| Reversed-Phase HPLC (RP-HPLC) | The retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity. A calibration curve is generated using compounds with known LogP values.[15] | Fast, requires only a small amount of compound, and can be automated. | The correlation between retention time and LogP can be compound class-dependent. |

| Reversed-Phase Thin-Layer Chromatography (RP-TLC) | Similar to RP-HPLC, the migration of a compound on a non-polar TLC plate is related to its lipophilicity.[15][16] | Simple and inexpensive. | Generally less precise than HPLC. |

Detailed Protocol: Shake-Flask Method for LogD Determination

This protocol describes the determination of the distribution coefficient (LogD) at a specific pH, which is often more physiologically relevant than LogP for ionizable compounds like amines.[13]

Materials:

-

n-Octanol (pre-saturated with the aqueous buffer)

-

Aqueous buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol

-

The N-benzyloxetan-3-amine derivative of interest

-

Centrifuge tubes or separatory funnels

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC-UV, or LC-MS)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer and vice versa by mixing them vigorously and allowing the phases to separate.

-

Compound Addition: Prepare a stock solution of the N-benzyloxetan-3-amine derivative in the aqueous buffer. Add a known volume of this solution to a centrifuge tube containing a known volume of the pre-saturated n-octanol.

-

Partitioning: Cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method.

-

Calculation: Calculate the LogD using the following formula: LogD = log₁₀ ([Compound]ₙ-octanol / [Compound]aqueous)[14]

Diagram 2: Logical Flow of Shake-Flask LogD Determination

Caption: Workflow for assessing pH-dependent chemical stability.

Conclusion: A Physicochemically Attuned Approach to Drug Design

The N-benzyloxetan-3-amine scaffold offers a compelling set of physicochemical properties that can be strategically leveraged in drug discovery. By understanding and experimentally characterizing the pKa, lipophilicity, solubility, and chemical stability of these derivatives, researchers can make more informed decisions in the design and optimization of novel therapeutic agents. The protocols and insights provided in this guide serve as a practical resource for harnessing the full potential of this valuable chemical motif. The careful balance of these fundamental properties is the compass that guides the journey from a promising molecule to a successful medicine.

References

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

- Wipf, P., & Hopkins, T. D. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11865–11904.

- Meanwell, N. A. (2018). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 61(14), 5822–5880.

- Enamine. (n.d.). Aqueous Solubility Assay.

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

- BenchChem. (2025). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.

- Carreira, E. M., & Fessard, T. (2014). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Chemical Reviews, 114(17), 8257–8322.

- Creative Biolabs. (n.d.). Aqueous Solubility.

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

- Kerns, E. H., & Di, L. (2004).

- Slideshare. (n.d.). pKa and log p determination.

- Babić, S., Horvat, A. J. M., Mutavdžić Pavlović, D., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.

- BenchChem. (2025). The Ascendancy of 3-Phenyloxetan-3-amine in Medicinal Chemistry: A Comparative Guide.

- Enamine. (n.d.). Chemical Stability Assay.

- BenchChem. (2025). An In-Depth Technical Guide to 3-Phenyloxetan-3-amine: Structure, Properties, and Therapeutic Potential.

- Stasyuk, N., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4801.

- Enamine. (n.d.). LogD/LogP.

- de Oliveira, R. B., et al. (2022). Optimization of physicochemical properties is a strategy to improve drug-likeness associated with activity. Bioorganic & Medicinal Chemistry, 54, 116568.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Gzella, A. K., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190.

- Kananovich, D. G., et al. (2021). Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. Journal of the American Chemical Society, 143(40), 16569–16583.

- Stasyuk, N., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International journal of molecular sciences, 25(9), 4801.

- Naser, N. H., Hammud, N. H., Hasan, S. A., & Hussein, A. K. (2017). Design and Synthesis of new Naproxen Analogues as Potential Anti-inflammatory Agents. Journal of Pharmaceutical Sciences and Research, 9(1), 1-6.

- University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines.

- Pyka, A., et al. (2024).

- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- Janicka, M., et al. (2020). LogP values calculated using different theoretical procedures and their correlation with retention parameters of barbituric acid derivatives.

- PubChem. (n.d.). N-benzyloxetan-3-amine.

- Al-Soud, Y. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6649.

- Reddy, T. S., et al. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Letters in Drug Design & Discovery, 21(2), 224-241.

- Dyablo, O. V., et al. (2023).

- Mishra, A., et al. (2023). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Research Journal of Pharmacy and Technology, 16(11), 5131-5138.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 9. webhome.auburn.edu [webhome.auburn.edu]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LogD/LogP - Enamine [enamine.net]

- 14. acdlabs.com [acdlabs.com]

- 15. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action for 3-(aminomethyl)-N-benzyloxetan-3-amine

A Hypothetical Exploration of a Novel CNS-Active Compound

Abstract: The following guide provides a comprehensive, albeit hypothetical, examination of the investigational compound 3-(aminomethyl)-N-benzyloxetan-3-amine. As this molecule is not described in current public-domain scientific literature, this document serves as a theoretical framework for its potential mechanism of action, constructed from first principles of medicinal chemistry and neuropharmacology. We propose that its unique structural motifs—a strained oxetane ring, a gem-diaminomethyl core, and an N-benzyl group—position it as a potent and selective modulator of monoamine transporters. This guide will detail its hypothesized primary mechanism as a triple reuptake inhibitor (TRI), outline a rigorous, multi-stage experimental program to validate this hypothesis, and provide detailed protocols and data interpretation frameworks for researchers in drug discovery.

Introduction: Unveiling a Novel Chemical Entity

The field of neuropharmacology is in continuous pursuit of novel chemical scaffolds that can offer improved efficacy, safety, and tolerability for the treatment of complex neuropsychiatric disorders. The monoamine hypothesis, which posits that imbalances in serotonin (5-HT), norepinephrine (NE), and dopamine (DA) underlie conditions like depression and anxiety, remains a cornerstone of therapeutic strategy.[1] Consequently, inhibitors of the transporters responsible for the reuptake of these neurotransmitters—SERT, NET, and DAT—are critical therapeutic agents.[1][2]

This whitepaper introduces This compound , a novel molecule designed to interact with these key central nervous system targets. Its structure is a deliberate amalgamation of functionalities intended to confer specific pharmacological properties. The oxetane ring, a four-membered ether, is an increasingly popular motif in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility and metabolic stability while providing a distinct three-dimensional vector for ligand-target interactions.[3][4][5] The gem-diaminomethyl configuration offers a unique spatial arrangement of two basic nitrogen atoms, potentially enabling a bivalent or otherwise high-affinity interaction within the binding pockets of monoamine transporters. Finally, the N-benzyl group provides a lipophilic anchor, likely engaging in aromatic or hydrophobic interactions critical for potency and selectivity.

This document will lay out the primary hypothesized mechanism of action for this compound and present a logical, field-proven progression of experiments to rigorously test this hypothesis.

Structural Analysis and Hypothesized Mechanism of Action

The rational design of this compound suggests a primary function as a Monoamine Triple Reuptake Inhibitor (TRI) . TRIs are of significant interest as they may offer a broader spectrum of efficacy and a faster onset of action compared to more selective agents.[1][2]

Key Structural Features and Their Rationale

-

Oxetane Scaffold : This strained, polar heterocycle serves as a rigid core. Unlike more flexible alkyl chains, the oxetane ring locks the appended functional groups into a specific conformational arrangement. This pre-organization can reduce the entropic penalty upon binding to a target, potentially increasing affinity. Furthermore, the oxygen atom can act as a hydrogen bond acceptor.[5][6]

-

gem-Diaminomethyl Core : The presence of a primary amine (-NH2) and a secondary benzylamine (-NH-Bn) on the same carbon atom is the most striking feature. This arrangement creates a chiral center and presents two distinct basic groups. We hypothesize that one amine may form the canonical salt bridge with the conserved aspartate residue in the transmembrane domain 1 (TMD1) of monoamine transporters, while the second amine engages with another polar residue or an allosteric site, conferring high affinity and potentially a unique inhibitory profile.

-

N-Benzyl Moiety : The benzyl group is a classic pharmacophore element. Its aromatic ring can participate in π-π stacking or hydrophobic interactions within the transporter's binding pocket, often in the lipophilic subpockets of the substrate binding site.

The Primary Hypothesis: Triple Reuptake Inhibition

We propose that this compound inhibits the function of SERT, NET, and DAT by competitively binding to the substrate site, thereby blocking the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft. This action would lead to an increase in the synaptic concentration and duration of action of all three key neurotransmitters, a mechanism believed to be highly effective for treating major depressive disorder and other mood disorders.[7][8]

The proposed binding orientation is visualized below.

Caption: Hypothesized binding mode within a monoamine transporter.

Experimental Validation Workflow

A tiered approach is essential to validate the proposed mechanism of action, moving from in vitro target engagement to functional cellular assays and finally to in vivo proof-of-concept.

Caption: Multi-tiered workflow for mechanism of action validation.

Tier 1: In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human SERT, NET, and DAT.

Protocol:

-

Source: Cell membranes prepared from HEK293 cells stably expressing recombinant human SERT, NET, or DAT.

-

Radioligands:

-

SERT: [³H]Citalopram

-

NET: [³H]Nisoxetine

-

DAT: [³H]WIN 35,428

-

-

Procedure: a. Incubate cell membranes with a fixed concentration of radioligand and increasing concentrations of the test compound (this compound) in a 96-well plate. b. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT). c. Incubate to equilibrium (e.g., 60 minutes at room temperature). d. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash filters to remove unbound radioligand. f. Measure filter-bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate IC₅₀ values from competition binding curves using non-linear regression. Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Expected Outcome & Interpretation: This experiment will quantify the compound's affinity for each transporter. A potent TRI would be expected to have Ki values in the low nanomolar range for all three targets. The ratio of Ki values will define its selectivity profile.

| Target Transporter | Radioligand | Hypothetical Kᵢ (nM) |

| hSERT | [³H]Citalopram | 2.5 |

| hNET | [³H]Nisoxetine | 5.1 |

| hDAT | [³H]WIN 35,428 | 10.8 |

| Caption: Hypothetical binding affinity data for this compound. |

Tier 2: In Vitro Synaptosomal Uptake Assays

Objective: To measure the functional inhibitory potency (IC₅₀) of the compound on the reuptake of endogenous neurotransmitters.

Protocol:

-

Source: Prepare crude synaptosomes from specific rodent brain regions (striatum for DAT, prefrontal cortex or hippocampus for SERT/NET).

-

Substrates:

-

SERT: [³H]Serotonin (5-HT)

-

NET: [³H]Norepinephrine (NE)

-

DAT: [³H]Dopamine (DA)

-

-

Procedure: a. Pre-incubate synaptosomes with increasing concentrations of the test compound. b. Initiate uptake by adding the radiolabeled substrate ([³H]5-HT, [³H]NE, or [³H]DA). c. Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake. d. Terminate uptake by rapid filtration and washing with ice-cold buffer. e. Lyse the synaptosomes and measure the internalized radioactivity via scintillation counting.

-

Data Analysis: Plot the percentage of inhibition versus compound concentration to determine the IC₅₀ value.

Expected Outcome & Interpretation: This assay confirms that binding to the transporter translates into functional inhibition. The IC₅₀ values should be comparable to the Ki values from the binding assays, confirming competitive inhibition at the substrate site. A significant divergence between Ki and IC₅₀ might suggest a non-competitive or allosteric mechanism, requiring further investigation.

| Functional Assay | Brain Region | Hypothetical IC₅₀ (nM) |

| [³H]5-HT Uptake | Hippocampus | 4.2 |

| [³H]NE Uptake | Prefrontal Cortex | 8.9 |

| [³H]DA Uptake | Striatum | 15.5 |

| Caption: Hypothetical functional uptake inhibition data. |

Tier 4: In Vivo Microdialysis

Objective: To demonstrate that the compound increases extracellular levels of 5-HT, NE, and DA in the brains of living animals, providing definitive proof of its in vivo mechanism of action.

Protocol:

-

Model: Freely moving adult male Sprague-Dawley rats.

-

Surgery: Stereotaxically implant microdialysis guide cannulae targeting relevant brain regions (e.g., prefrontal cortex for 5-HT/NE/DA, nucleus accumbens for DA). Allow for recovery.

-

Procedure: a. On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF). b. Collect baseline dialysate samples (e.g., every 20 minutes for 2 hours). c. Administer the test compound (e.g., via intraperitoneal injection) or vehicle. d. Continue collecting dialysate samples for several hours post-administration.

-

Analysis: Quantify the concentrations of DA, NE, 5-HT, and their metabolites in the dialysate samples using HPLC coupled with electrochemical detection (HPLC-ECD).

-

Data Analysis: Express post-treatment neurotransmitter levels as a percentage of the stable baseline average.

Expected Outcome & Interpretation: A successful TRI will produce a dose-dependent and sustained increase in the extracellular concentrations of all three monoamines in the target brain regions. The magnitude and duration of this effect are critical indicators of the compound's potential therapeutic efficacy. For example, administration of this compound is expected to elevate dopamine levels significantly in the nucleus accumbens, a key region in the reward pathway.

Conclusion and Future Directions

This guide has outlined a plausible and scientifically rigorous hypothesis for the mechanism of action of this compound as a novel monoamine triple reuptake inhibitor. The unique combination of an oxetane core, a gem-diaminomethyl motif, and an N-benzyl group provides a strong rationale for its potent interaction with SERT, NET, and DAT. The proposed experimental workflow provides a clear and validated path from initial in vitro screening to definitive in vivo proof-of-concept.

Successful validation of this hypothesis would position this compound as a promising lead candidate for development as a next-generation antidepressant or for other CNS disorders where modulation of monoaminergic tone is beneficial. Subsequent research would focus on detailed structure-activity relationship (SAR) studies, ADME/toxicology profiling, and evaluation in established animal models of depression and anxiety.

References

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new building block. Angewandte Chemie International Edition, 49(48), 9052-9067.

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739.

- Carreira, E. M., & Fessard, T. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322.

- Bar-Rog, A., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11921–11972.

- Google Patents. (n.d.). Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.

- Lucas, M. C., et al. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorganic & Medicinal Chemistry Letters, 20(18), 5559-5566.

- Rothman, R. B., & Baumann, M. H. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97-118.

- LookChem. (n.d.). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. LookChem.

- Wiley Online Library. (2005). Monoamine reuptake inhibitors: highlights of recent research developments. Drug Development Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Monoamine reuptake inhibitors: highlights of recent research developments | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of 3-(Aminomethyl)-N-benzyloxetan-3-amine: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic signature of the novel bifunctional oxetane, 3-(aminomethyl)-N-benzyloxetan-3-amine. In the absence of publicly available experimental data, this document leverages foundational spectroscopic principles and comparative data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed, field-proven protocols for the acquisition of this data are also provided, establishing a self-validating framework for researchers. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound in a research and drug development context.

Introduction and Molecular Structure

This compound is a unique small molecule featuring a strained oxetane ring, a primary amine, and a secondary benzylamine, all attached to a quaternary carbon. This distinct substitution pattern suggests its potential as a versatile building block in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is paramount for any application, and this is best achieved through a combination of spectroscopic techniques.

This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of the title compound. The predictions are grounded in established principles of spectroscopy and are supplemented by data from structurally related molecules.

Figure 2: A typical workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| 3300 - 3500 | Medium, Sharp (two bands) | N-H stretch (primary amine) | Primary amines typically show two N-H stretching bands in this region, corresponding to symmetric and asymmetric stretching.[1][2] |

| 3250 - 3400 | Medium, Sharp (one band) | N-H stretch (secondary amine) | Secondary amines exhibit a single N-H stretching band.[1][2] |

| 3000 - 3100 | Medium | C-H stretch (aromatic) | Characteristic C-H stretching for the benzene ring. |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) | C-H stretching from the oxetane and methyl groups. |

| 1580 - 1650 | Medium | N-H bend (primary amine) | The scissoring vibration of the primary amine.[2] |

| 1450 - 1500 | Medium | C=C stretch (aromatic) | Benzene ring skeletal vibrations. |

| 1250 - 1335 | Strong | C-N stretch (aromatic amine) | The C-N bond of the benzylamine moiety is expected to be strong.[2] |

| 1020 - 1250 | Strong | C-N stretch (aliphatic amine) and C-O stretch (oxetane) | The C-N stretch of the aminomethyl group and the C-O-C stretch of the oxetane ring are expected in this region. The oxetane ether stretch is typically a strong band. |

| 690 - 770 | Strong | C-H out-of-plane bend (aromatic) | Characteristic bending for a monosubstituted benzene ring. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular weight of C₁₁H₁₆N₂O is 192.26 g/mol .[3][4] The molecular ion peak is expected at m/z = 192.

-

Nitrogen Rule: The presence of two nitrogen atoms (an even number) is consistent with an even molecular weight, as predicted by the nitrogen rule.[5]

Predicted Fragmentation Pattern

Figure 3: A plausible fragmentation pathway for this compound in EI-MS.

-

Loss of Aminomethyl Radical: Cleavage of the C-C bond between the quaternary carbon and the aminomethyl group would result in a fragment at m/z = 162.

-

Benzylic Cleavage: A major fragmentation pathway for benzylamines is the cleavage of the Cα-Cβ bond, leading to the formation of the benzylic cation. In this case, cleavage of the bond between the benzyl carbon and the nitrogen is less likely than cleavage of the bond to the oxetane ring. A more likely fragmentation is the loss of the oxetane-containing radical to form the [C₇H₈N]⁺ fragment at m/z = 106.

-

Tropylium Ion: The fragment at m/z = 106 can further lose an amino group to form the highly stable tropylium ion at m/z = 91, a very common fragment for benzyl-containing compounds.

-

Oxetane Ring Fragmentation: Cleavage of the bond between the quaternary carbon and the benzylamine moiety would result in a fragment containing the oxetane ring at m/z = 86.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a GC or LC system.

-

Ionization: For a relatively small molecule like this, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI would likely show a prominent protonated molecule [M+H]⁺ at m/z = 193.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound, along with standardized protocols for data acquisition. The predicted data is based on fundamental spectroscopic principles and serves as a robust framework for the characterization of this compound. It is anticipated that the experimental data, when acquired, will be in close agreement with the predictions outlined herein, thereby providing a high degree of confidence in the structural assignment. This document should be a valuable resource for any researcher working with this or structurally related molecules.

References

- Google Patents. (n.d.). EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry.

- Google Patents. (n.d.). CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran.

- Illinois State University. (n.d.). Infrared Spectroscopy.

- Capot Chemical Co., Ltd. (n.d.). Specifications of this compound.

- National Institute of Standards and Technology. (n.d.). Benzylamine - the NIST WebBook.

- Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines.

- Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.

- Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.

- National Institute of Standards and Technology. (n.d.). Benzenamine, 3-methyl- - the NIST WebBook.

- PubChem. (n.d.). 3-(aminomethyl)-n,n-dimethyloxetan-3-amine.

- PubChem. (n.d.). N-benzyltetrahydrothiophen-3-amine 1,1-dioxide.

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Substituted Oxetanes

Introduction: The Rise of a Strained Ring in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has undergone a remarkable transformation in the eyes of the scientific community. Once regarded as a synthetically challenging and potentially unstable curiosity, it has now emerged as a highly valuable scaffold in modern drug discovery.[1][2] This guide provides an in-depth exploration of the discovery and, more critically, the synthetic evolution that unlocked the potential of substituted oxetanes for researchers in medicinal chemistry and drug development.

The inherent strain energy of the oxetane ring (approximately 106 kJ/mol) and its distinct, nearly planar, puckered conformation bestow upon it a unique set of physicochemical properties.[3][4] Its value lies not just in its structure but in its function as a powerful modulator of molecular properties. The incorporation of an oxetane can lead to profound and often predictable improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][5][6] Furthermore, it serves as a versatile bioisostere, acting as a polar surrogate for ubiquitous groups like gem-dimethyl and carbonyl moieties, allowing chemists to fine-tune a molecule's characteristics while preserving or enhancing its biological activity.[1][7]

This guide will traverse the historical landscape of oxetane synthesis, from early photochemical methods to the robust, scalable catalytic protocols of today. We will dissect the causality behind key experimental choices, present detailed methodologies, and illustrate the logical progression that has cemented the oxetane's place in the modern medicinal chemist's toolbox.[8]

PART 1: Foundational Synthetic Strategies—Forging the Four-Membered Ring

The synthesis of oxetanes has historically been a challenge due to a combination of inherent ring strain and unfavorable kinetics of cyclization.[9] However, a number of foundational strategies have been developed and refined, making this valuable motif increasingly accessible.

The Paternò–Büchi Reaction: A Photochemical Genesis

The first successful synthesis of an oxetane ring was reported by Emanuele Paternò and George Büchi.[10][11] The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound in an excited state and an alkene in its ground state.[10][12] This reaction forms both the C-O and C-C bonds of the oxetane ring, often via a diradical intermediate.[9][12]

While historically significant, the classical Paternò–Büchi reaction suffered from limitations, including the need for high-energy UV light and often poor regioselectivity.[13][14] Modern advancements, however, have revitalized this method. The development of visible-light-mediated protocols, which rely on triplet energy transfer from an iridium-based photocatalyst to the carbonyl substrate, has made the reaction safer, more scalable, and applicable to a broader range of substrates that do not absorb UV light themselves.[13][14]

Intramolecular Williamson Etherification: The Classical C–O Bond Formation

One of the most robust and widely used methods for constructing the oxetane ring is the intramolecular Williamson etherification.[15][16] This strategy relies on the SN2 cyclization of a precursor containing a hydroxyl group and a suitable leaving group in a 1,3-relationship, such as a 1,3-halohydrin or a tosylated 1,3-diol.[7][15] The reaction is typically performed under basic conditions, which deprotonates the alcohol to form an alkoxide that acts as the internal nucleophile.

The success of this method is predicated on favoring the intramolecular cyclization over competing intermolecular reactions or, in some cases, Grob fragmentation.[16] The choice of base, solvent, and leaving group is critical for optimizing the yield. This method is particularly powerful for generating 2- and 3-substituted oxetanes from chiral pool starting materials like (S)-butane-1,2,4-triol.[17]

Experimental Protocol: Synthesis of (S)-2-((Benzyloxy)methyl)oxetane [17]

This protocol illustrates the Williamson etherification approach starting from a protected triol.

-

Mesylation: To a solution of (S)-4-(benzyloxy)butane-1,3-diol (1.0 equiv) in an appropriate solvent like dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv). Stir the mixture and add methanesulfonyl chloride (1.1 equiv) dropwise, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the mesylate intermediate by thin-layer chromatography (TLC) or LC-MS.

-

Cyclization: Cool the reaction mixture again to 0 °C. Add a strong base, such as sodium hydride (1.5 equiv) or potassium tert-butoxide, portion-wise.

-

Workup: Allow the reaction to stir at room temperature overnight. Quench the reaction carefully by adding water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the target (S)-2-((benzyloxy)methyl)oxetane.

Epoxide Ring Expansion: A One-Pot Transformation

A clever and efficient route to substituted oxetanes involves the ring expansion of epoxides using sulfur ylides, a variation of the Corey-Chaykovsky reaction.[4][9] In this one-pot synthesis, one equivalent of a sulfoxonium ylide reacts with a ketone to form an epoxide intermediate. A second equivalent of the ylide then attacks the epoxide, leading to a ring-expansion that furnishes the oxetane.[9] This method is particularly advantageous for synthesizing 2,2-disubstituted oxetanes from ketones and has been developed into catalytic, enantioselective versions.[4][9]

PART 2: Modern Methodologies and Access to Diverse Scaffolds

While classical methods laid the groundwork, the full potential of oxetanes in drug discovery was unlocked by modern synthetic innovations that provided access to a wider array of substitution patterns with greater efficiency and control.

C–C Bond-Forming Cyclizations

A departure from the traditional C–O bond formation, C–C bond-forming cyclizations represent a more recent and powerful strategy.[9][18] In one approach, a sulfone-stabilized carbanion is generated from a precursor like a chloromethyl aryl sulfide ether. This carbanion then undergoes smooth intramolecular cyclization to afford a 2-sulfonyl oxetane.[9] This intermediate is highly versatile, as the sulfonyl group can be removed or used as a handle for further functionalization at the 2-position.[19] Another innovative C-C bond forming strategy involves a rhodium-catalyzed O-H insertion followed by cyclization, which provides access to highly substituted oxetanes with pendant functional groups.[18]

The Rise of Photoredox Catalysis

Modern photoredox catalysis has opened new avenues for oxetane synthesis under mild conditions. Silvi and co-workers developed a method starting from aliphatic alcohols and vinyl sulfonium triflates.[20] The reaction proceeds via a hydrogen atom transfer (HAT) from the alcohol, generating a radical that adds to the olefin. Subsequent reduction and cyclization yield the oxetane.[20] This approach highlights the power of C-H functionalization to streamline synthetic routes.

Accessing Medicinally Relevant Scaffolds

The demand for specific oxetane building blocks in drug design has spurred the development of targeted synthetic routes.

-

3,3-Disubstituted and Spirocyclic Oxetanes: This class is particularly important as the 3,3-disubstitution pattern enhances the oxetane's stability against ring-opening and effectively mimics the gem-dimethyl group.[8][21] Many syntheses start from the commercially available oxetan-3-one, which can undergo a wide range of transformations.[22][23] Spirocyclic oxetanes, which merge the oxetane ring with another cyclic system, are prized for their inherent three-dimensionality and have been shown to be excellent replacements for motifs like morpholine.[6][7] Syntheses often employ Williamson etherification strategies on complex diols or Paternò–Büchi reactions on cyclic ketones.[24][25][26]

-

2-Substituted Oxetanes: Introducing a single substituent at the 2-position creates a chiral center, making enantioselective synthesis a key goal.[9][19] Routes often rely on chiral starting materials or enantioselective reactions, such as the asymmetric reduction of β-halo ketones prior to Williamson cyclization.[7] The development of scalable routes to key building blocks like (S)-oxetan-2-ylmethyl tosylate has been crucial for their use in manufacturing drug candidates.[17][27]

PART 3: The Impact of Oxetanes on Physicochemical Properties

The driving force behind the intense interest in oxetane synthesis is the profound and beneficial impact this small ring can have on the properties of a drug candidate. Its incorporation is a strategic tool for overcoming common liabilities in drug development.[1][3]

A Versatile Bioisostere

A primary application of the oxetane ring is as a bioisostere for common functional groups.[1] This allows chemists to modulate molecular properties while maintaining or improving biological activity.

-

gem-Dimethyl Group Replacement: The oxetane ring occupies a similar steric volume to the gem-dimethyl group but introduces polarity. This substitution can disrupt unfavorable lipophilic interactions, block metabolically labile C-H bonds, and dramatically improve aqueous solubility.[1][6]

-

Carbonyl Group Replacement: 3-substituted oxetanes can also serve as surrogates for carbonyl groups, offering a more metabolically stable and three-dimensional alternative.[6][7]

Quantitative Effects on Drug-like Properties

The effects of incorporating an oxetane are not merely qualitative; they can be quantified and leveraged predictably. Pioneering work by Carreira and others has systematically documented these changes.[6]

| Property | Effect of Replacing gem-Dimethyl with Oxetane | Causality & Significance |

| Aqueous Solubility | Increase by a factor of 4 to >4000[1][6] | The oxygen atom acts as a hydrogen bond acceptor, increasing polarity and disrupting the hydrophobic shell. Critical for improving oral bioavailability. |

| Lipophilicity (LogD) | Typically reduced[1][24] | The polar nature of the ether oxygen outweighs the hydrocarbon scaffold, leading to less lipophilic molecules. Beneficial for reducing off-target toxicity. |

| Metabolic Stability | Generally increased[1] | Oxetanes can block sites of metabolism (e.g., benzylic positions) and are often more stable than the groups they replace. Some oxetanes can redirect metabolism away from CYP450 enzymes toward microsomal epoxide hydrolase (mEH).[28][29] |

| Basicity of Adjacent Amines (pKa) | Lowered by up to 2.7 pKa units[1] | The strong electron-withdrawing effect of the oxetane oxygen reduces the basicity of alpha-amines. This is a powerful tactic to mitigate hERG channel inhibition and improve cell permeability. |

The validation of these principles is evident in the growing number of oxetane-containing compounds entering clinical trials and gaining regulatory approval, such as the Bruton's tyrosine kinase (BTK) inhibitor rilzabrutinib.[2][28]

Conclusion and Future Outlook

The journey of the substituted oxetane from a niche heterocyclic compound to a cornerstone of modern medicinal chemistry is a testament to the power of synthetic innovation. The development of diverse, reliable, and scalable synthetic routes—from photochemical cycloadditions and classical cyclizations to modern catalytic C-H functionalizations—has been the critical enabler. These methods have given drug discovery professionals the tools to strategically employ the oxetane motif to solve long-standing challenges in ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology.

Looking ahead, the field will continue to evolve. The pursuit of more efficient, enantioselective, and sustainable methods for oxetane synthesis will remain a priority. As our understanding of the subtle interplay between oxetane substitution patterns and their resulting physicochemical effects deepens, we can expect to see this unique four-membered ring play an even more prominent role in the design of the next generation of therapeutics.

References

- Recent Advances in the Synthesis of 2-Substituted Oxetanes. (2015). Synlett.

- An In-depth Technical Guide to the Synthesis of 3-Substituted Oxetanes. Benchchem.

- Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. Benchchem.

- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (2022). RSC Publishing.

- Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis.

- Applications of oxetanes in drug discovery and medicinal chemistry. (2023). PubMed - NIH.

- Oxetanes in Drug Discovery. PharmaBlock.

- Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.

- Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.

- Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010). Journal of Medicinal Chemistry.

- P

- Paterno buchi reaction. (2018). Slideshare.

- Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes. Benchchem.

- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2022). ChemRxiv.

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews.

- Synthesis of Oxetanes. Chinese Journal of Organic Chemistry.

- Recent Advances in the Synthesis of 2-Substituted Oxetanes. (2015).

- Applications of oxetanes in drug discovery and medicinal chemistry. (2023). PubMed Central.

- Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization. (2017).

- Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate. (2025). Organic Process Research & Development.

- Oxetane Synthesis through the P

- Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate. (2025). Organic Process Research & Development.

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews.

- Visible-Light-Mediated Synthesis of 2-Oxetanes via Giese Addition to α-Oxy Radicals. (2025). ChemRxiv.

- Oxetanes as versatile elements in drug discovery and synthesis. (2010). Angewandte Chemie.

- Visible Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. (2020). ChemRxiv.

- Photoredox Catalysis Enables New Synthetic Route Toward Oxetanes. (2023). Synfacts.

- Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journal of Organic Chemistry.

- Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. (2020). Organic Letters.

- Oxetanes: formation, reactivity and total syntheses of natural products. (2024). Beilstein Journal of Organic Chemistry.

- Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry.

- An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois Urbana-Champaign.

- Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010).

- Oxetanes: formation, reactivity and total syntheses of n

- Oxetanes in Drug Discovery Campaigns. (2023). PubMed Central.

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). PubMed.

- Synthetic oxetanes in drug discovery: where are we in 2025?. (2025). Taylor & Francis Online.

- Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (2019). Journal of Biosciences and Medicines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Paterno buchi reaction | PPTX [slideshare.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 21. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 24. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. mdpi.com [mdpi.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. tandfonline.com [tandfonline.com]

- 29. scirp.org [scirp.org]

A Senior Application Scientist's Guide to the Preliminary Biological Screening of Novel Aminomethyloxetanes

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Aminomethyloxetane Scaffold

In modern medicinal chemistry, the pursuit of novel chemical matter with optimized drug-like properties is relentless. The aminomethyloxetane scaffold has emerged not merely as a structural curiosity, but as a powerful tool for strategic molecular design.[1][2] Oxetanes, as strained four-membered cyclic ethers, impart a unique combination of properties including low molecular weight, high polarity, and a distinct three-dimensional architecture.[1] Their incorporation into drug candidates can significantly improve aqueous solubility, metabolic stability, and lipophilicity.[3]

Crucially, for the aminomethyloxetane subclass, the oxetane's potent inductive electron-withdrawing effect offers a predictable and titratable means to lower the basicity (pKa) of the adjacent amine.[1] An oxetane placed alpha to an amine can reduce its pKa by approximately 2.7 units.[1] This modulation is a key strategic advantage, as excessively high amine basicity is often linked to liabilities such as poor cell permeability, off-target effects, and significant cardiac toxicity through inhibition of the hERG potassium channel.[1][2]

This guide provides a comprehensive framework for the preliminary biological screening of novel aminomethyloxetanes. It is structured not as a rigid protocol, but as a logical cascade, reflecting the decision-making process of an experienced drug discovery scientist. We will explore the rationale behind each experimental stage, from initial viability assessments to targeted and phenotypic screens, ensuring a robust and efficient evaluation of this promising chemical class.

Part 1: The Foundation - Establishing a Baseline for Cellular Viability

Before interrogating specific biological targets, it is imperative to first establish the general cytotoxic profile of the novel aminomethyloxetane series. This foundational step prevents the misinterpretation of results from subsequent assays, where a compound might appear to inhibit a specific target when, in fact, it is simply killing the cells.

Causality Behind the Choice of Cytotoxicity Assay

We recommend a metabolic activity-based assay, such as the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay, as the primary screen. Unlike endpoint assays that measure membrane integrity (e.g., LDH release), metabolic assays like XTT or MTT provide a more sensitive readout of cellular health by quantifying the redox potential of metabolically active cells.[4] The XTT assay is often preferred over the traditional MTT assay because its formazan product is water-soluble, simplifying the protocol by eliminating a solubilization step.[4][5]

A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[5] This initial screen should be conducted across a broad concentration range (e.g., 0.1 to 100 µM) in a relevant cell line (or a panel of cell lines representing different tissues) to determine the concentration window for subsequent, more specific assays.

Experimental Workflow: Cytotoxicity Profiling

The following diagram illustrates the streamlined workflow for assessing the general cytotoxicity of a new chemical entity (NCE).

Caption: Workflow for XTT-based cytotoxicity screening.

Detailed Protocol: XTT Cell Viability Assay

-

Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549 if oncology is the therapeutic area) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of each aminomethyloxetane in DMSO. Perform serial dilutions in culture medium to create a concentration range from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells. Incubate for 48-72 hours.

-

XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Thermo Fisher Scientific CyQUANT™ XTT Cell Viability Assay).[4] This typically involves mixing the XTT reagent with an electron-coupling reagent.

-

Assay Development: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C, 5% CO₂.

-

Data Acquisition: Measure the absorbance of the soluble formazan product using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of ~650 nm.

-

Analysis: Subtract the background absorbance, normalize the data to the vehicle control (defined as 100% viability), and plot the percentage of viability against the compound concentration to determine the CC₅₀ value.

Part 2: Interrogating Key Target Classes - A Rationale-Driven Approach

With a non-cytotoxic concentration range established, the screening can proceed to target-oriented assays. The unique properties of the aminomethyloxetane scaffold guide the prioritization of specific target classes.

Protein Kinases: A Prime Target Family

Expertise & Rationale: Protein kinases are one of the most successfully drugged target classes, particularly in oncology.[6][7] Many kinase inhibitors contain basic amine moieties that interact with the hinge region of the kinase active site. However, the basicity of these amines often needs to be finely tuned to achieve selectivity and avoid off-target effects. The ability of the aminomethyloxetane scaffold to reduce amine pKa makes it an excellent candidate for developing selective kinase inhibitors.[1] Case studies have shown that incorporating an oxetane can enhance the potency and selectivity of kinase inhibitors while improving their safety profile.[3]

Screening Strategy: A tiered approach is recommended.

-

Primary Screen: A broad panel of representative kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology) should be used to screen a single high concentration (e.g., 10 µM) of each compound.[8] This provides a "first pass" view of the kinome-wide activity.

-

Dose-Response Follow-up: Hits from the primary screen (% inhibition > 50%) should be followed up with full dose-response curves against the specific kinases to determine IC₅₀ values.

-

Cell-Based Target Engagement: For the most promising hits, a cellular target engagement assay (e.g., NanoBRET™) is crucial to confirm that the compound interacts with its intended target in a physiological context.[9]

Caption: Tiered screening cascade for kinase inhibitors.

G-Protein Coupled Receptors (GPCRs): Leveraging Physicochemical Advantages

Expertise & Rationale: GPCRs are the largest family of membrane receptors and are targets for a significant portion of all approved drugs.[10] Ligands for aminergic GPCRs (e.g., dopamine, serotonin, adrenergic receptors) often possess a basic amine. The aminomethyloxetane scaffold can be used to optimize the physicochemical properties of GPCR ligands, improving their ADME profile while maintaining or enhancing potency.[1][3] For example, reducing basicity can decrease the volume of distribution (Vss), preventing undesired accumulation in tissues and minimizing toxicity risks.[2]

Screening Strategy:

-

Receptor Binding Assays: Initial screening should focus on radioligand binding assays for a panel of aminergic GPCRs to determine the binding affinity (Ki) of the compounds.

-